molecular formula C15H25N5O3 B2897810 7-Hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione CAS No. 714246-51-2

7-Hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione

Cat. No. B2897810
M. Wt: 323.397
InChI Key: OKXYLPAOMSKBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound has a linear formula of C15H24N4O3S . Its CAS Number is 488131-72-2 and its molecular weight is 340.448 . The MDL number is MFCD03289889 .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis and reactions of related purine derivatives have been studied extensively. For example, the oxidation of 7,8-diaminotheophylline with lead tetraacetate results in a mixture of compounds that can be further reacted with alcohols or amines to produce various derivatives, including 7-alkyl-8-aminotheophyllines, highlighting the versatility of purine compounds in chemical synthesis (Ueda et al., 2001). This demonstrates the potential for creating a variety of derivatives from a purine base, possibly including 7-Hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione, through similar chemical reactions.

Biomedical Applications

A series of 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides, related to purine derivatives, have been synthesized and their biological activities studied. These compounds, bearing various substituents, showed significant cytotoxic activity at low nanomolar concentrations, suggesting potential applications in cancer therapy. Some compounds also exhibited antimicrobial activity against Mycobacterium bovis and antiviral activity against hepatitis C virus (Nauš et al., 2014). This suggests that 7-Hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione could have similar biomedical applications if its biological activity were to be explored.

Pharmacological Research

The chemical and pharmacological properties of naphthoquinones, such as 7-Methyljugulone, have been reviewed, highlighting their antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis of these compounds has been described, indicating the potential for synthesizing and studying related compounds like 7-Hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione for their pharmacological properties (Mbaveng & Kuete, 2014).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

7-hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-4-5-6-7-9-20-11-12(17-14(20)16-8-10-23-3)19(2)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXYLPAOMSKBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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